1,1,3-Triethylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,3-triethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-8-7(10)9(5-2)6-3/h4-6H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKYLTYAGGYRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172470 | |
| Record name | Urea, 1,1,3-triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19006-59-8 | |
| Record name | Urea, 1,1,3-triethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1,1,3-triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1,1,3 Triethylurea
Mechanistic Analysis of Formation Reactions
The primary route to synthesizing 1,1,3-Triethylurea involves the direct reaction of an amine with an isocyanate. This process is characterized by high efficiency and selectivity, making it a cornerstone of urea (B33335) synthesis.
Isocyanate-Amine Condensation Pathways
The fundamental reaction for forming substituted ureas is the nucleophilic addition of an amine to an isocyanate. rsc.orgwikipedia.org The carbon atom of the isocyanate group (–N=C=O) is highly electrophilic, readily attacked by nucleophiles like amines. rsc.org This reaction is generally exothermic and proceeds rapidly without the need for a catalyst. rsc.org
The synthesis of this compound is classically achieved through the condensation of diethylamine (B46881) with ethyl isocyanate. wikipedia.orgsciencemadness.org In this reaction, the lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl isocyanate. This is followed by a proton transfer from the newly formed ammonium (B1175870) ion to the nitrogen of the isocyanate, yielding the final stable urea product. rsc.org
The reaction proceeds as follows: (CH₃CH₂)₂NH + CH₃CH₂NCO → (CH₃CH₂)₂N-C(O)-NHCH₂CH₃
This method is highly effective for producing unsymmetrically substituted ureas. tandfonline.comtandfonline.com The reaction's efficiency can be attributed to the direct and rapid nature of the nucleophilic attack on the isocyanate. rsc.org
Investigation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics in urea formation reveals that the process is often more complex than a simple bimolecular interaction. While generally assumed to follow second-order kinetics, the reaction rate can be influenced by reactants, products, and solvents. aub.edu.lbmdpi.com
Kinetic studies of isocyanate-amine reactions have shown that the reactivity of the amine is a crucial factor; aliphatic amines like diethylamine are generally more reactive than aromatic amines. aub.edu.lb The reaction rate constant is also affected by the solvent used, with different rates observed in various media. mdpi.commdpi.com For instance, the activation energy for the reaction of p-tolyl isocyanate with an amine was found to be 33.02 kJ/mol. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Rate Constant (k) | Citation |
| Phenyl Isocyanate | Aniline | Benzene | 25 | 8.20 x 10⁻³ L²/mol²·s | aub.edu.lb |
| p-Tolyl Isocyanate | Water | DMF | 20-50 | Varies with temp | researchgate.net |
| Phenyl Isocyanate | 1-Propanol | THF | N/A | Varies with reactant ratio | mdpi.com |
This table provides data for analogous systems to illustrate general kinetic principles.
Exploration of Alternative Synthetic Routes
While the isocyanate-amine pathway is dominant, research into alternative methods focuses on improving safety, sustainability, and efficiency, particularly by avoiding hazardous reagents like phosgene (B1210022), which is often used to produce isocyanates. thieme-connect.comrsc.org
Catalytic Strategies in Urea Synthesis
Various catalytic systems have been developed to facilitate urea synthesis, often by generating isocyanate intermediates in situ or by activating different precursors. thieme-connect.comacs.org
Palladium-Catalyzed Carbonylation: This method can produce unsymmetrical ureas from aryl chlorides and amines using carbon monoxide, avoiding pre-formed isocyanates. tandfonline.comacs.org
Selenium Catalysis: Selenium can catalyze the oxidative carbonylation of amines with carbon monoxide to form ureas, offering a phosgene-free route. thieme-connect.com
Metal-Free Approaches: Methods using hypervalent iodine reagents like PhI(OAc)₂ can mediate the coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. mdpi.com Another strategy involves the dehydration of in situ formed carbamic acids (from amines and CO₂) to generate isocyanates. researchgate.netresearchgate.net
These catalytic methods provide pathways that can enhance the substrate scope and improve the safety profile of urea synthesis. mdpi.com
Development of Green Chemistry Approaches
Green chemistry principles aim to create more environmentally benign chemical processes. In urea synthesis, this often involves replacing toxic reagents and minimizing waste. researchgate.net
Key green strategies applicable to urea synthesis include:
Phosgene-Free Routes: The development of methods that avoid phosgene and its derivatives is a major focus. This includes using surrogates like triphosgene, diphenyl carbonate, or generating isocyanates from non-phosgene sources like acyl azides (via Curtius rearrangement) or amides (via Hofmann rearrangement). wikipedia.orgrsc.orgresearchgate.netmasterorganicchemistry.com
Use of CO₂: Utilizing carbon dioxide as a C1 building block is a highly attractive green alternative. researchgate.netresearchgate.netrsc.org Metal-free systems have been developed to synthesize isocyanates from arylamines and CO₂ at atmospheric pressure. organic-chemistry.org Electrocatalytic methods are also being explored to produce urea from CO₂ and nitrogenous sources under mild conditions. rsc.orgrsc.org
Solvent Choice: Performing reactions in water or under solvent-free conditions significantly improves the environmental profile. organic-chemistry.orgrsc.org The reaction of isocyanates with amines can be highly efficient in water, simplifying product isolation and reducing the use of volatile organic compounds (VOCs). organic-chemistry.orgrsc.org
Recent advancements also include plasma-based synthesis, where plasma-ice interactions with gas mixtures like NH₃ + CO₂ can produce urea in an energy-efficient manner. researchgate.netarxiv.org
Chemical Reactivity and Mechanistic Elucidation of 1,1,3 Triethylurea
Role as a Chemical Reagent in Organic Synthesis
1,1,3-Triethylurea is a versatile compound that serves as a valuable reagent in various organic synthesis applications. Its unique structure and electronic properties enable it to participate in a range of chemical transformations, acting as a nucleophile, a ligand for metal complexes, and a precursor to its reactive conjugate base.
Applications in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where an electron-rich species, a nucleophile, replaces a leaving group on a substrate. allen.inwikipedia.org These reactions can proceed through different mechanisms, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. allen.in The SN1 reaction is a two-step process involving the formation of a carbocation intermediate, while the SN2 reaction is a one-step, concerted process where the nucleophile attacks as the leaving group departs. allen.in
The utility of this compound in this context stems from its ability to act as a nucleophile. The nitrogen atoms in the urea (B33335) moiety possess lone pairs of electrons, making them available for donation to an electrophilic carbon atom. The specific role and effectiveness of this compound can be influenced by factors such as the nature of the substrate, the leaving group, and the reaction conditions.
Participation in Complexation and Activation Phenomena
Beyond its role as a simple nucleophile, this compound can participate in more complex chemical processes involving complexation and activation. Complexation refers to the formation of a larger chemical entity through the association of two or more simpler species. In the context of organic synthesis, this often involves the coordination of a ligand to a metal center. beilstein-journals.org This complexation can lead to the activation of either the ligand or the metal center, enhancing their reactivity in subsequent transformations. nih.gov
For instance, ureas can form complexes with various metal ions, and this interaction can modulate the reactivity of both the urea and the metal. The formation of such complexes can be crucial in catalytic cycles, where the metal center facilitates a chemical reaction. The specific nature of the complex formed, including its geometry and electronic structure, will dictate its subsequent reactivity.
Investigations of its Conjugate Base (Triethylurea Anion, TEU–)
The deprotonation of this compound at one of its N-H bonds leads to the formation of its conjugate base, the triethylurea anion (TEU–). This anionic species exhibits significantly different reactivity compared to its neutral precursor and has been the subject of detailed mechanistic investigations.
Formation and Stability of Triethylurea Anion Species
Anions are negatively charged ions formed by the gain of one or more electrons. libretexts.orgtutorchase.com The formation of the triethylurea anion (TEU–) is achieved by treating this compound with a suitable base. The stability of the resulting anion is a critical factor in its utility as a chemical reagent. Several factors can influence the stability of an anion, including inductive effects, resonance, and the nature of the counterion. asccollegekolhar.in In the case of TEU–, the negative charge is localized on a nitrogen atom. The stability of this anion allows for its use in subsequent chemical reactions.
Reactivity in Single Electron Transfer (SET) Processes
Single Electron Transfer (SET) is a fundamental process in chemistry where one electron is transferred from a donor molecule to an acceptor molecule. rsc.org This process can lead to the formation of radical ions, which are highly reactive intermediates. nih.govd-nb.info The study of SET processes is crucial for understanding the mechanisms of many organic and organometallic reactions. mdpi.com
The triethylurea anion (TEU–) has been shown to participate in SET processes. As an anionic species, it is a potent electron donor. uni-regensburg.de This ability to donate a single electron allows it to initiate radical-based reaction pathways, expanding the range of transformations achievable with this reagent.
Ligand Behavior in Metal-Mediated Transformations (e.g., Samarium Diiodide Systems)
The triethylurea anion (TEU–) can act as a powerful ligand in metal-mediated transformations. Its anionic nature makes it a strong electron donor, which can significantly influence the reactivity of the metal center it coordinates to. lycoming.edu A prominent example of this is its use in conjunction with samarium diiodide (SmI₂).
Samarium diiodide is a versatile single-electron reductant used extensively in organic synthesis. nih.gov The reactivity of SmI₂ can be significantly enhanced by the addition of certain ligands. The triethylurea anion has been identified as an effective activator for SmI₂. lycoming.eduresearchgate.net By coordinating to the samarium metal center, TEU– increases the electron density on the samarium, making it a more potent reducing agent. lycoming.edu This enhanced reactivity allows for challenging reductions and cyclization reactions to be carried out under milder conditions and with greater efficiency. researchgate.net For example, the SmI₂/TEU– system has been successfully employed in the cyclization of halo-alkenes. lycoming.edu
The table below summarizes the key reactive species and their roles discussed in this article.
| Species | Role |
| This compound | Nucleophile, Ligand Precursor |
| Triethylurea Anion (TEU–) | Electron Donor in SET, Activating Ligand for Metals |
| Samarium Diiodide (SmI₂) | Single-Electron Reductant |
Formation of N,O Chelate Active Reductants
The conjugate base of this compound has been a focus of study due to its accessible synthesis and low molecular weight. researchgate.net Research into its reactivity, particularly in combination with samarium(II) iodide (SmI₂), has led to proposals regarding the formation of highly active reductants. When SmI₂ is combined with this compound (TEU), spectroscopic and reactivity data suggest the formation of a specific complex. researchgate.net It is proposed that the active reductant is an N,O chelate formed between the samarium(II) iodide center and two equivalents of the triethylurea conjugate base (TEU⁻). researchgate.net
This chelation involves the coordination of the metal center with both the nitrogen and oxygen atoms of the urea derivative, creating a stable, cyclic structure. Such chelate complexes can exhibit unique redox properties. nih.gov The formation of these N,O chelates is believed to be responsible for the enhanced reactivity observed in certain reduction reactions, distinguishing the SmI₂/TEU system from SmI₂ alone. researchgate.net While the precise nature of the active species is a subject of ongoing investigation, the N,O chelate model provides a consistent explanation for the observed reactivity patterns, especially concerning reactions with alkyl halides. researchgate.net The formation of such chelates is a key principle in coordination chemistry, where ligands bind to a central metal atom at multiple points to form ring structures, often enhancing stability and influencing the electronic properties of the metal center. nouryon.commdpi.com
Table 1: Proposed Active Reductant Species
| Reagents | Proposed Active Species | Key Feature | Source |
|---|---|---|---|
| SmI₂ + this compound (TEU) | N,O chelate of SmI₂ with two TEU⁻ ligands | Chelation enhances reductive capability | researchgate.net |
Influence on Alkyl Halide Reactivity
This compound, particularly in its deprotonated form, has a notable influence on the reactivity of alkyl halides. Research has demonstrated that the lithium salt of this compound can act as an effective additive in the reduction of dihalides. organic-chemistry.org For instance, Chriss E. McDonald of Lycoming College reported that in the presence of the lithium salt of triethylurea, a dihalide was successfully reduced. organic-chemistry.org This highlights the role of the urea derivative in facilitating dehalogenation reactions, which are a fundamental type of functional group transformation. organic-chemistry.org
The reactivity of alkyl halides is governed by several factors, including the structure of the alkyl group (primary, secondary, tertiary), the nature of the halogen leaving group, the strength of the nucleophile, and the solvent used. msu.edunumberanalytics.com Reactions of alkyl halides typically proceed via nucleophilic substitution (Sₙ1 or Sₙ2) or elimination (E1 or E2) mechanisms. mnstate.edupressbooks.pubuwo.ca The Sₙ2 mechanism, for example, is a one-step concerted process favored by strong nucleophiles and unhindered substrates, such as primary alkyl halides. numberanalytics.comuwo.ca The introduction of a reagent like the lithium salt of this compound can significantly alter the reaction pathway, promoting reduction over other potential reactions. The formation of the proposed N,O chelate with samarium(II) iodide also demonstrates a profound influence on alkyl halide reactivity, with the SmI₂/TEU system showing greater reactivity with some alkyl halides compared to systems with fewer equivalents of the urea. researchgate.net
Table 2: Factors Influencing Alkyl Halide Reactivity
| Factor | Influence on Reactivity | General Trend | Source(s) |
|---|---|---|---|
| Alkyl Group Structure | Steric hindrance and carbocation stability | Sₙ2: methyl > 1° > 2° >> 3° (unreactive) | msu.edunumberanalytics.com |
| Sₙ1: 3° > 2° >> 1° (unreactive) | numberanalytics.com | ||
| Leaving Group | Stability of the halide anion | R-I > R-Br > R-Cl > R-F | msu.edunumberanalytics.com |
| Nucleophile | Strength and concentration | Affects rate, particularly for Sₙ2 reactions | numberanalytics.com |
| Solvent | Polarity and protic/aprotic nature | Polar aprotic solvents favor Sₙ2; polar protic solvents favor Sₙ1 | msu.edunumberanalytics.com |
| Additive | e.g., Li-salt of this compound | Can promote specific pathways like reduction | organic-chemistry.org |
Reaction Mechanisms Involving this compound as a Precursor or Reagent
Derivatization Strategies for Analytical or Synthetic Utility
Derivatization is a chemical modification technique used to convert an analyte into a substance that is better suited for a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). libretexts.orgsigmaaldrich.com This process is often employed to increase the volatility or thermal stability of a compound, reduce its polarity, or improve its detection sensitivity. libretexts.orgresearchgate.net Common derivatization reactions include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups like alcohols, amines, and carboxylic acids. libretexts.org For synthetic purposes, derivatization is used to create new molecules or intermediates with desired properties. mit.edu
In the context of this compound, derivatization strategies can be envisioned for both analytical characterization and as a pathway to new reagents. The transformation of the urea into its nitroso derivative is a key example of a synthetic derivatization.
Synthesis of Nitroso-1,1,3-Triethylurea and Related Derivatives
An analogous procedure based on the synthesis of nitrosomethylurea (B1605039) would involve the following steps:
Preparation of the Precursor Solution : this compound would be dissolved in water along with sodium nitrite (B80452) (NaNO₂). orgsyn.org
Nitrosation : This solution is then added slowly to a cold, acidic solution (e.g., sulfuric acid and ice). The temperature is kept low (typically below 0°C) to control the reaction and ensure the stability of the product. orgsyn.org
Isolation : The resulting Nitroso-1,1,3-triethylurea, being less soluble, would precipitate from the solution and could be isolated by filtration. orgsyn.org
The stability of nitroso compounds can be a concern, and they are often prepared and used with care, sometimes being stored at low temperatures to prevent decomposition. orgsyn.org The synthesis of other nitroso-ureas, such as 1-cyclohexyl-3-(2-hydroxyethyl)-3-nitroso-urea, follows a similar principle of nitrosation of the corresponding urea precursor. ontosight.ai
Functional Group Transformations and Characterization
The chemical utility of this compound is demonstrated through several key functional group transformations. The molecule itself can be transformed to serve as a more potent reagent, or it can be used to induce transformations in other substrates. youtube.com
Key transformations involving this compound include:
Formation of the Lithium Salt : this compound can be deprotonated by a strong base to form its corresponding lithium salt. This salt is a useful reagent in its own right, acting as an additive for the reduction of functional groups like alkyl dihalides. organic-chemistry.org
Formation of N,O Chelates : As discussed previously, the conjugate base of this compound reacts with metal salts like SmI₂ to form N,O chelate complexes. researchgate.net This transformation activates the system, turning it into a powerful reductant for substrates such as alkyl halides. researchgate.net
Nitrosation : The transformation of the secondary amine group within the this compound structure into a nitrosoamine yields Nitroso-1,1,3-triethylurea. orgsyn.org This derivatization introduces a new functional group, creating a molecule with different chemical properties and potential applications, analogous to how other nitroso compounds are used in synthesis. wikipedia.org
Furthermore, this compound and its derivatives can be used to effect functional group transformations on other molecules. The most prominent example found is the reduction of vicinal dihalides, where the lithium salt of triethylurea serves as a critical additive to facilitate the dehalogenation. organic-chemistry.org
Advanced Spectroscopic Characterization and Structural Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. caltech.edu For 1,1,3-Triethylurea, NMR studies offer detailed information about its molecular framework, conformational isomers, and intermolecular interactions.
Elucidation of Molecular Structure through ¹H and ¹³C NMR
The molecular structure of this compound can be unequivocally confirmed using ¹H and ¹³C NMR spectroscopy. Each unique proton and carbon atom in the molecule produces a distinct signal, and the pattern of these signals reveals the connectivity and chemical environment of the atoms.
In ¹H NMR, the spectrum of this compound is expected to show distinct signals for the protons of the three ethyl groups and the single N-H proton. The two ethyl groups on the N,N-disubstituted nitrogen are chemically equivalent, while the ethyl group on the monosubstituted nitrogen is in a different chemical environment. The N-H proton signal's chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
In ¹³C NMR, distinct resonances are expected for the carbonyl carbon and the unique carbons of the ethyl groups. The carbonyl carbon signal typically appears significantly downfield. libretexts.org The chemical shifts of the methylene (B1212753) and methyl carbons of the ethyl groups also provide information about their electronic environment. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| N(CH₂CH₃)₂ | ~3.2 (quartet) | ~40 (t) | Quartet (¹H), Triplet (¹³C) |
| N(CH₂CH₃)₂ | ~1.1 (triplet) | ~14 (q) | Triplet (¹H), Quartet (¹³C) |
| NH(CH₂CH₃) | ~3.1 (quartet) | ~35 (t) | Quartet (¹H), Triplet (¹³C) |
| NH(CH₂CH₃) | ~1.1 (triplet) | ~15 (q) | Triplet (¹H), Quartet (¹³C) |
| NH | Variable (broad singlet) | - | Broad Singlet (¹H) |
| C=O | - | ~158 | Singlet (¹³C) |
Dynamic NMR for Conformational and Tautomeric Studies
Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes and tautomeric equilibria. slideshare.netinmr.net For ureas, a significant dynamic process is the restricted rotation around the C-N amide bonds due to their partial double-bond character. caltech.educlaremont.edu
In this compound, rotation around the C-N bonds can be slow on the NMR timescale, particularly at low temperatures. claremont.edu This can lead to the observation of separate signals for atoms that would be equivalent under fast rotation. Variable temperature NMR studies can be used to determine the energy barriers for these rotational processes. uvic.ca
Tautomerism, the interconversion of structural isomers, is another phenomenon that can be investigated using DNMR. researchgate.net While the keto form of urea (B33335) is predominant, the potential for amino-imino tautomerism exists where a proton migrates from a nitrogen to the carbonyl oxygen, forming an isourea. unlp.edu.arquora.comdoubtnut.com DNMR can detect the presence of minor tautomers and quantify the equilibrium and rates of interconversion. csic.es
Investigation of Intermolecular Interactions via NMR
The N-H group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor, leading to self-association and the formation of hydrogen-bonded networks. nih.govnih.gov NMR spectroscopy is highly sensitive to these interactions. conicet.gov.ar
Changes in the chemical shift of the N-H proton upon dilution are a strong indicator of hydrogen bonding. In concentrated solutions, the N-H proton is typically deshielded (shifted downfield) due to its involvement in hydrogen bonds. Upon dilution with a non-polar solvent, these bonds are broken, and the signal shifts upfield. claremont.edu Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also provide direct evidence of through-space intermolecular interactions. conicet.gov.ar
Vibrational Spectroscopy: Infrared (IR) and Near-Infrared (NIR) Analysis
Vibrational spectroscopy, including both infrared (IR) and near-infrared (NIR) techniques, provides valuable information about the functional groups and hydrogen bonding within this compound. wikipedia.orgrsc.org
Analysis of Characteristic Vibrational Modes
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. libretexts.org The most prominent bands are typically the C=O (amide I) and N-H stretching vibrations. mdpi.comresearchgate.net
The position of the amide I band is sensitive to the substitution pattern and hydrogen bonding. mdpi.com For trisubstituted ureas, a band for the "free" (non-hydrogen-bonded) carbonyl stretch is expected around 1660 cm⁻¹, while a hydrogen-bonded C=O stretch appears at lower wavenumbers, around 1620 cm⁻¹. mdpi.com Other characteristic vibrations include N-H bending (amide II), C-N stretching, and the various stretching and bending modes of the C-H bonds in the ethyl groups. vscht.cz
Table 2: Characteristic IR Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Free) | ~3400 | Medium |
| N-H Stretch (H-bonded) | 3200-3350 | Medium-Strong, Broad |
| C-H Stretch (Aliphatic) | 2850-2970 | Strong |
| C=O Stretch (Amide I, Free) | ~1660 | Strong |
| C=O Stretch (Amide I, H-bonded) | ~1620 | Strong |
| N-H Bend (Amide II) | 1510-1550 | Medium-Strong |
| C-N Stretch | 1200-1400 | Medium |
Exploration of Hydrogen Bonding Networks
Both IR and NIR spectroscopy are powerful methods for studying the hydrogen bonding networks in ureas. mdpi.comresearchgate.net The presence and strength of hydrogen bonds significantly influence the frequencies of the N-H and C=O stretching vibrations. researchgate.net
In IR spectroscopy, the formation of hydrogen bonds causes a shift of the N-H stretching band to lower frequencies and a concurrent broadening of the band. Similarly, the C=O stretching band also shifts to a lower wavenumber when it acts as a hydrogen bond acceptor. mdpi.com Studies on model trisubstituted ureas have shown that these molecules can form "disordered" hydrogen-bonded states, but are sterically hindered from forming the highly "ordered" structures seen in N,N'-disubstituted ureas. nih.govmdpi.com
NIR spectroscopy, which measures overtones and combination bands, is also sensitive to hydrogen bonding. usda.govsyntechinnovation.com The first overtone of the N-H stretching vibration is particularly useful for studying these interactions. The NIR region can offer advantages such as deeper sample penetration and less complex spectra compared to the mid-IR region. usda.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. msu.edu In the case of this compound, electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique pattern that serves as a molecular fingerprint and allows for detailed structural elucidation. The fragmentation pathways are predictable based on the stability of the resulting carbocations and neutral radicals. libretexts.org
For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. The primary fragmentation processes for ureas, which are structurally related to amides and amines, involve alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) and cleavage at the carbonyl group. libretexts.org
Alpha-cleavage is a dominant pathway for aliphatic amines and amides. In this compound, this would involve the loss of a methyl radical (CH₃•) or an ethyl radical (C₂H₅•) from one of the N-ethyl groups. Cleavage of the bond between the carbonyl carbon and a nitrogen atom is also a characteristic fragmentation route for ureas, leading to the formation of acylium-type ions or amine fragments.
Table 2: Predicted Mass Fragments of this compound (C₇H₁₆N₂O, MW = 144.22)
| m/z | Proposed Fragment Ion | Formula of Ion | Fragmentation Pathway |
|---|---|---|---|
| 144 | [M]⁺ | [C₇H₁₆N₂O]⁺ | Molecular Ion |
| 129 | [M - CH₃]⁺ | [C₆H₁₃N₂O]⁺ | Alpha-cleavage (loss of methyl from an N-ethyl group) |
| 115 | [M - C₂H₅]⁺ | [C₅H₁₁N₂O]⁺ | Alpha-cleavage (loss of ethyl from an N-ethyl group) |
| 101 | [M - C₃H₇]⁺ | [C₄H₉N₂O]⁺ | Cleavage with rearrangement |
| 86 | [CH₃CH₂NHC(O)NH]⁺ | [C₃H₆N₂O]⁺ | Cleavage of C-N bond at the diethylamino group |
| 72 | [(CH₃CH₂)₂N]⁺ | [C₄H₁₀N]⁺ | Cleavage of C-N bond, forming diethylamine (B46881) ion |
| 58 | [CH₃CH₂NH=CH₂]⁺ | [C₃H₈N]⁺ | Alpha-cleavage and rearrangement |
While nominal mass spectrometry provides integer mass values, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high precision allows for the determination of a compound's exact mass, which can be used to unambiguously confirm its elemental composition and molecular formula. libretexts.org
The exact mass is calculated using the precise masses of the most abundant isotopes of the constituent elements (e.g., ¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074, ¹⁶O = 15.994915). msu.edu For this compound, the molecular formula is C₇H₁₆N₂O. HRMS can easily distinguish this formula from other combinations of atoms that have the same nominal mass of 144. libretexts.org This capability is crucial for identifying unknown compounds or confirming the structure of a newly synthesized molecule without ambiguity. bioanalysis-zone.com
Table 3: High-Resolution Mass Data for C₇H₁₆N₂O
| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
|---|---|---|
| C₇H₁₆N₂O | 144 | 144.12626 |
| C₈H₁₈O₂ | 144 | 144.13068 |
| C₈H₂₀N₂ | 144 | 144.16265 |
| C₉H₂₀O | 144 | 144.15142 |
Tandem mass spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis to provide even greater structural detail. psu.edumdpi.com In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound at m/z 144) is selected in the first mass analyzer. This selected ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas. The resulting product ions are then analyzed in a second mass analyzer. github.iowiley-vch.de
This process allows for the establishment of clear relationships between a precursor ion and its fragments, which is invaluable for structural elucidation. pittcon.orgchemrxiv.org For this compound, selecting the molecular ion (m/z 144) and subjecting it to collision-induced dissociation (CID) would generate a product ion spectrum. The presence of a fragment at m/z 72 [(CH₃CH₂)₂N]⁺ would confirm the existence of a diethylamino group. Likewise, observing the neutral loss of 72 Da to give a fragment at m/z 72 corresponding to [M - (CH₃CH₂)₂N]⁺ would also support this structure. This method is particularly useful for distinguishing between isomers, as they often yield different product ion spectra even if their initial mass spectra are similar.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule. Organic molecules containing π-bonds and heteroatoms with non-bonding electrons (n), such as this compound, can undergo n→π* and π→π* transitions. libretexts.org
The urea functional group contains a carbonyl group (C=O) in conjugation with two nitrogen atoms. The C=O group is a chromophore, the part of the molecule responsible for absorbing light. williams.edu The lone pair (non-bonding) electrons on the nitrogen and oxygen atoms can be excited into an anti-bonding π* orbital (an n→π* transition). Additionally, the electrons in the π-bond of the carbonyl group can be excited into the anti-bonding π* orbital (a π→π* transition). shivajichk.ac.in
For simple, unconjugated carbonyl compounds, the n→π* transition is typically weak and occurs at longer wavelengths (around 270-300 nm), while the π→π* transition is strong and occurs at shorter wavelengths (around 180-200 nm). In ureas, the conjugation of the nitrogen lone pairs with the carbonyl group affects the energies of these transitions. This delocalization raises the energy of the HOMO (n) and lowers the energy of the LUMO (π), shifting both the n→π and π→π* transitions to longer wavelengths compared to a simple ketone. libretexts.org
Table 4: Expected Electronic Transitions for this compound
| Transition | Orbitals Involved | Expected λₘₐₓ Region (nm) | Molar Absorptivity (ε) | Chromophore |
|---|---|---|---|---|
| π → π* | π (C=O) → π* (C=O) | ~200 - 220 | High (1,000 - 10,000) | Urea C=O group |
Computational and Theoretical Investigations of 1,1,3 Triethylurea Systems
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of molecules at the electronic level. These methods could provide significant insights into the behavior of 1,1,3-triethylurea.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By comparing calculated spectra with experimental data, a detailed assignment of spectral features to specific molecular motions and chemical environments can be achieved, aiding in the structural elucidation of the compound.
Computational Modeling of Reaction Pathways and Transition States
The formation of this compound, typically from the reaction of diethylamine (B46881) with ethyl isocyanate, could be modeled computationally. Such studies would involve mapping the potential energy surface of the reaction to identify the transition state structures and calculate the activation energies. This would provide a detailed, atomistic understanding of the reaction mechanism and the factors influencing its rate and outcome.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.
Conformational Landscape Analysis
The presence of flexible ethyl groups in this compound suggests that it can adopt multiple conformations. MD simulations could be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity, if any.
Solvent Effects on Molecular Behavior
The behavior of this compound in different solvents could be investigated using MD simulations with explicit solvent models. These simulations would reveal how solvent molecules arrange around the solute and how these interactions affect its conformation and dynamics. Understanding solvent effects is critical for predicting the compound's behavior in various chemical and biological environments.
Research Findings on this compound Currently Unavailable for Specified Topics
Following a comprehensive search for scientific literature, it has been determined that there is currently insufficient specific data available to construct the requested article on the "," with a focus on "Ligand-Metal Ion Interaction Dynamics" and "Cheminformatics and Machine Learning Approaches."
While general information on the application of these computational techniques in chemistry is abundant, the specific focus on this compound as mandated by the article outline could not be substantiated with factual research findings. Adherence to the strict outline and the commitment to scientific accuracy and authoritativeness preclude the generation of content for the specified sections without appropriate source material.
However, some fundamental properties and mentions of this compound in broader chemical research were identified. These are presented below for informational purposes.
Ancillary Information on this compound
Synthesis and Physical Properties:
The compound this compound can be synthesized through the reaction of diethylamine with ethyl isocyanate. wikipedia.org In a reported synthesis, this reaction yielded a crystalline solid with a melting point of 61-62°C. wikipedia.orgdss.go.th The structure of the resulting compound was confirmed by mass spectrometry. wikipedia.org
| Property | Value |
| Melting Point | 61-62°C |
| Data derived from experimental synthesis and characterization studies. wikipedia.orgdss.go.th |
Spectroscopic Data:
In the context of polyurethane chemistry, this compound has been used as a model compound in spectroscopic studies. Its near-infrared absorption spectrum is characterized by a strong absorption band around 6750 cm⁻¹. researchgate.netresearchgate.netresearchgate.net Further kinetic studies have determined the molar absorptivity of this compound to be 0.490 at temperatures between 131-145°C.
| Spectroscopic Feature | Value |
| Near-Infrared Absorption Band | ~6750 cm⁻¹ |
| Molar Absorptivity (131-145°C) | 0.490 |
| Data from studies on polyurethane and related model compounds. researchgate.netresearchgate.netresearchgate.net |
Applications in Materials Science and Polymer Chemistry
Role as a Component or Additive in Polymer Systems
As an additive or integral component, 1,1,3-Triethylurea can significantly influence the properties and performance of polymer systems, from polyurethane networks to various coatings and sealants.
While disubstituted ureas are commonly formed during the synthesis of polyurethane foams and contribute to the material's rigidity, N,N,N'-trisubstituted ureas like this compound are characteristic of specific polymer systems. mdpi.comredalyc.org These linkages are notably present in polyurea-polyaspartate (PU-ASPE) thermosets, which are used in high-performance coatings and sealants. mdpi.com In these materials, the trisubstituted urea (B33335) groups are integral to the polymer backbone, formed by the reaction of isocyanates with hindered secondary amines (bis-aspartates). mdpi.comnih.gov The hydrogen bonding associated with these urea groups has a significant impact on the material's properties. mdpi.com
Furthermore, certain urea derivatives can serve as catalysts in polyurethane production. google.comgvchem.com For example, compositions containing N,N'-bis(3-dimethylaminopropyl) urea and 3-dimethylaminopropyl urea are used to control the properties of flexible and rigid polyurethane foams. google.com This suggests a potential for trialkyl-substituted ureas to act as or be modified into catalytic agents, balancing the gelation (polyol-isocyanate) and blowing (water-isocyanate) reactions. wikipedia.org
Modified urea compounds, a class to which this compound belongs, are recognized as powerful rheology modifiers, particularly for liquid coatings and polymer systems. specialchem.comresearchgate.net Their effectiveness stems from the ability of the urea functional groups to form a three-dimensional network within the polymer matrix via hydrogen bonds. byk.com This network is reversible and shear-thinning; it provides high viscosity at rest, preventing pigment settling and improving sag (B610663) resistance, but breaks down under shear stress, allowing for smooth application. researchgate.netbyk.com
The rheological impact can be tuned by altering the chemical structure of the urea molecule, such as the polarity of the substituent groups. specialchem.comresearchgate.net Studies on polyether alkyl urea derivatives have shown that their gelation properties and effectiveness as rheology modifiers in cosmetic solvents depend on the hydrophobicity of the alkyl end groups and the nature of the polymer backbone. scispace.comacs.org These urea-based additives can also exhibit synergistic effects when used with other rheology modifiers like fumed silica. specialchem.comresearchgate.net
Development of Functional Materials and Smart Systems
The specific and directional nature of urea-based hydrogen bonds makes them excellent building blocks for supramolecular chemistry, leading to the development of functional and smart materials that respond to external stimuli. wikipedia.orgdurham.ac.uk
Urea derivatives have been extensively used as low-molecular-weight gelators (LMWGs) to create supramolecular gels. jst.go.jpjst.go.jp These materials are formed through the self-assembly of the gelator molecules into a fibrous network that immobilizes the solvent. jst.go.jp Because the network is held together by non-covalent interactions, it can be reversibly disrupted by external stimuli. jst.go.jp For instance, a supramolecular gel made from a modified adenosine-urea derivative demonstrated a gel-to-sol phase transition in response to heat (thermo-responsive) and the addition of anions or polar solvents (chemo-responsive). jst.go.jp This stimulus-responsive behavior is critical for applications in sensing, drug delivery, and smart coatings. nih.govrsc.org
Another area of development is in self-healing materials. Research has shown that N,N,N'-trisubstituted ureas with bulky substituents can form "hindered urea bonds" (HUBs). mdpi.comrsc.org These bonds are dynamic and can dissociate into their constituent secondary amine and isocyanate moieties, a process that can be influenced by the local environment. mdpi.com This reversible C–N bond cleavage is the basis for creating self-healing polyurea and polyurethane materials that can repair damage and extend their operational lifetime. mdpi.comrsc.org
Mechanistic Understanding of Material Interactions
The function of this compound and related compounds in materials is governed by specific molecular interactions, primarily hydrogen bonding. As an N,N,N'-trisubstituted urea, it has one N-H proton available to act as a hydrogen bond donor and a carbonyl oxygen that acts as a hydrogen bond acceptor. mdpi.comnih.gov
This ability to form strong, directional hydrogen bonds drives the self-assembly processes that lead to the formation of the networks responsible for rheological modification. researchgate.netbyk.com In non-polar environments, these urea groups tend to aggregate, creating the robust, reversible networks that give materials their thixotropic properties. byk.com The interaction mechanism involves both hydrogen bonding between the urea additives themselves and associative interactions between the additive and the polymer binder. specialchem.comresearchgate.net
In the context of smart materials, the mechanism is also rooted in supramolecular chemistry. The reversible nature of the hydrogen bonds allows the self-assembled structures to be controllably disassembled and reassembled in response to stimuli. jst.go.jpjst.go.jp For hindered urea bonds, the mechanism involves the destabilization of the C–N′ bond, which leads to dissociation. mdpi.com The equilibrium of this dynamic covalent bond can be influenced by factors like hydrogen bonding participation of the N-H group, enabling the material's self-healing response. mdpi.com Furthermore, the conjugate base of triethylurea can act as a ligand, forming chelate complexes with metal ions, indicating its potential role in coordination chemistry and catalysis. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19006-59-8 |
| Molecular Formula | C₇H₁₆N₂O |
| Molar Mass | 144.22 g/mol |
| Canonical SMILES | CCNC(=O)N(CC)CC |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 32.3 Ų |
Data sourced from publicly available chemical databases. specialchem.com
Table 2: Mechanistic Interactions of Trisubstituted Urea Groups in Polymer Systems
| Interaction Type | Mechanism | Resulting Material Property |
| Hydrogen Bonding (Self-Association) | The N-H group of one urea molecule forms a hydrogen bond with the C=O group of another, leading to linear or bifurcated chains and networks. mdpi.comresearchgate.net | Increased viscosity, thixotropy, gel formation, improved mechanical strength. mdpi.comresearchgate.net |
| Hydrogen Bonding (with Polymer Matrix) | The urea group interacts with polar groups (e.g., esters, urethanes) within the host polymer. specialchem.com | Improved additive compatibility, modification of polymer phase separation. |
| Dynamic Covalent Bonding | In sterically hindered ureas, the C-N' bond can reversibly cleave into an isocyanate and a secondary amine. mdpi.com | Self-healing capability, development of dynamic and adaptive materials. mdpi.comrsc.org |
| Metal Coordination | The urea group (or its conjugate base) can act as a ligand, donating electrons to a metal center. researchgate.net | Catalytic activity, formation of metal-organic frameworks and functional complexes. |
Emerging Research Frontiers and Future Perspectives
Novel Synthetic Methodologies for Triethylurea and its Analogs
The synthesis of substituted ureas, including 1,1,3-Triethylurea, is an area of active research, with a focus on developing more efficient, safer, and environmentally benign methods. Traditional routes often rely on hazardous reagents like phosgene (B1210022). Modern synthetic chemistry seeks to overcome these limitations through innovative strategies.
A significant trend is the development of practical and greener routes that generate reactive isocyanate intermediates in situ from various precursors. tandfonline.com This approach avoids the direct handling of toxic isocyanates. Methods for preparing unsymmetrically substituted ureas have been developed using acetoacetanilides, which react with various amines to yield the desired urea (B33335) products in high yields. lnu.edu.cn These reactions can be favorable in nonpolar solvents like xylene or toluene. lnu.edu.cn Other precursors for the in situ generation of isocyanates include carboxylic acids, amides, and hydroxamic acids via Curtius, Hofmann, and Lossen rearrangements, respectively. tandfonline.com
Another area of innovation is the use of novel catalytic systems. While many methods exist for creating symmetrical ureas, the selective and efficient synthesis of unsymmetrical ureas like this compound remains a challenge. science.gov Chemists have explored various catalytic systems to synthesize ureas from carbon dioxide and amines, which represents a greener alternative to traditional methods. science.gov Furthermore, simple and effective one-step methods are being reported for analogous compounds like thiourea, using reagents such as Lawesson's reagent under mild conditions, which could inspire similar streamlined syntheses for ureas. bibliotekanauki.pl The reaction of amines with organic isocyanates remains a common method, alongside the carbonylation of amines and metal-catalyzed cross-coupling reactions. researchgate.net
Table 1: Overview of Novel Synthetic Methodologies for Substituted Ureas
| Methodology | Precursors | Key Features | Relevant Findings |
|---|---|---|---|
| In Situ Isocyanate Generation | Acetoacetanilides, Carboxylic Acids, Hydroxamic Acids | Avoids direct use of toxic isocyanates; offers a greener synthetic route. tandfonline.com | Reactions of acetoacetanilides with primary or secondary amines yield unsymmetrical ureas in high efficiency. lnu.edu.cn |
| Catalytic CO₂ Fixation | Carbon Dioxide, Amines | Utilizes a renewable C1 source; environmentally friendly. | A promising approach for the selective synthesis of substituted ureas, though challenges in dehydration processes remain. science.gov |
| One-Step Sulfuration Analogy | Urea, Lawesson's Reagent | Provides a simple and effective one-step synthesis for thiourea. bibliotekanauki.pl | Offers a potential strategic model for developing direct, one-step syntheses for substituted ureas. bibliotekanauki.pl |
| Metal-Catalyzed Reactions | Amines, Carbonyl Sources | Includes methods like carbonylation and C-N cross-coupling. researchgate.net | Palladium-catalyzed monocarbonylation of 1,3-diynes showcases advanced catalyst design for creating complex molecules. nih.gov |
Advanced Applications in Catalysis and Fine Chemical Synthesis
The unique structural and electronic properties of this compound and its analogs make them promising candidates for advanced applications in catalysis and the synthesis of fine chemicals. Fine chemicals are pure, complex substances produced in low volumes for specialized, high-value applications in sectors like pharmaceuticals and agrochemicals. mdpi.com Catalysis is a cornerstone of fine chemical production, enabling selective and efficient molecular transformations. oatext.com
A notable emerging application involves the use of the conjugate base of triethylurea (TEU⁻). Research has shown that ureates, particularly TEU⁻, can act as powerful promoters for activating samarium(II) iodide (SmI₂), a versatile reducing agent in organic synthesis. This activation enhances the reduction of challenging substrates like organohalides. researchgate.net The ease of synthesis and low molecular weight of triethylurea make its conjugate base an attractive option for this purpose. researchgate.net
Beyond this specific role, the urea scaffold is integral to the field of organocatalysis. Asymmetric ureas can act as bifunctional organocatalysts. lnu.edu.cn The hydrogen-bonding capabilities of the N-H groups allow these molecules to activate substrates, for instance, in enantioselective Diels-Alder reactions or conjugate additions. beilstein-journals.org N-heterocyclic carbene (NHC) ligands, which are structurally related to ureas, form highly effective complexes with metals like copper(I) and palladium, used in a wide array of organic reactions including cycloadditions and cross-coupling reactions. researchgate.netbeilstein-journals.org
The production of fine chemicals, including active pharmaceutical ingredients (APIs), often relies on intermediates that can be synthesized using urea-based chemistry. minafin.com Unsymmetrical arylurea derivatives, for instance, are crucial scaffolds in many modern drugs, particularly kinase inhibitors used in cancer therapy. tandfonline.com The development of efficient catalytic methods to produce these complex ureas is therefore a significant goal in fine chemical synthesis. tandfonline.commdpi.com
Table 2: Applications in Catalysis and Fine Chemical Synthesis
| Application Area | Role of Triethylurea/Analogs | Example Reaction/Process |
|---|---|---|
| Reaction Promotion | Conjugate base (TEU⁻) acts as a promoter. | Activation of SmI₂ for the reduction of organohalides. researchgate.net |
| Organocatalysis | Urea moiety acts as a hydrogen-bond donor to activate substrates. | Enantioselective cycloadditions and conjugate additions. lnu.edu.cnbeilstein-journals.org |
| Ligands for Metal Catalysis | Urea-derived structures can be used as ligands for transition metals. | NHC-Cu(I) complexes catalyze reactions like [3+2] cycloadditions. beilstein-journals.org |
| Fine Chemical Intermediates | Serve as key building blocks for high-value products. | Synthesis of unsymmetrical N,N'-diarylureas used as kinase inhibitors in pharmaceuticals. tandfonline.com |
Integration with Supramolecular Chemistry and Nanotechnology
The fields of supramolecular chemistry and nanotechnology offer exciting frontiers for the application of this compound, driven primarily by the powerful hydrogen-bonding capabilities of the urea functional group.
Supramolecular Chemistry is the "chemistry beyond the molecule," focusing on the non-covalent interactions that govern molecular recognition and self-assembly. nih.govmdpi.com The urea group is a superb hydrogen-bonding motif, with two N-H donor sites and one C=O acceptor site. This allows for the formation of strong and directional hydrogen bonds (N-H···O), which can be used to construct well-defined molecular assemblies. mdpi.comtandfonline.com Research on various substituted ureas has shown they can self-assemble into predictable structures like chains or tapes in the solid state. tandfonline.com These interactions are also central to anion recognition, where urea-based receptors can bind to anions through hydrogen bonding. rsc.orgiucr.org For trisubstituted ureas like this compound, the single N-H group can still participate in hydrogen bonding, influencing the molecule's aggregation state and interaction with other molecules or surfaces. mdpi.com The study of these interactions is crucial for designing new materials like supramolecular gels and molecular sensors. mdpi.com
Nanotechnology involves the manipulation of matter on an atomic and molecular scale, typically between 1 and 100 nanometers. biotech-asia.orgresearchgate.net While direct research integrating this compound into nanotechnology is still nascent, the potential is significant. The self-assembly properties of ureas are highly relevant to bottom-up nanofabrication. Functionalizing nanoparticles with triethylurea could impart specific recognition properties. For example, urea-coated nanoparticles could be designed for targeted drug delivery, using hydrogen bonding to interact with biological targets. ijmrhs.com Similarly, nanosensors could be developed where the binding of an analyte to the urea-functionalized surface triggers a detectable signal. mdpi.com Carbon-based nanomaterials like graphene or carbon nanotubes could be functionalized with triethylurea to modify their dispersion properties or to create hybrid materials with specific catalytic or electronic functions. biotech-asia.org
Interdisciplinary Research Synergies
The versatility of the urea scaffold, as seen in this compound, fosters significant synergies with a variety of other scientific disciplines. These interdisciplinary connections drive innovation and lead to the development of new technologies and solutions to complex problems.
Medicinal Chemistry and Pharmacology: Substituted ureas are a prominent structural motif in a vast number of biologically active compounds and pharmaceuticals. science.govnih.gov They are valued in drug design for their ability to form strong hydrogen bonds with biological targets like enzymes and receptors. nih.gov For example, many kinase inhibitors developed for cancer treatment are based on an unsymmetrical diarylurea core. tandfonline.com The study of how the substitution pattern on the urea affects its biological activity is a prime example of the synergy between organic synthesis and pharmacology. nih.gov
Agricultural Science: Certain substituted ureas have been commercialized as herbicides. lnu.edu.cn Research in this area combines organic synthesis, biochemistry, and plant science to develop new, more effective, and selective agents for weed control while understanding their environmental impact. science.gov
Materials Science: The capacity of ureas for strong and reversible hydrogen bonding makes them excellent building blocks for advanced materials. mdpi.com This connects their study to materials science and polymer chemistry. For example, the incorporation of trisubstituted urea linkages is a key feature in some novel polyurea materials, including self-healing polymers. mdpi.com The reversible nature of the hydrogen bonds can allow the material to repair damage, a property of great interest for creating more durable and sustainable products.
Computational Chemistry: The conformational preferences of substituted ureas present challenges for computational modeling due to a high energy barrier for isomerization. nih.govnih.gov Research in this area involves a synergy between synthetic chemistry, quantum chemistry, and molecular dynamics simulations to accurately predict the behavior of these molecules, which is crucial for computer-aided drug design and materials modeling. nih.gov
Q & A
Q. How can interdisciplinary teams structure collaborative workflows for studying this compound’s applications?
- Methodological Answer :
- Role Definition : Assign tasks (e.g., synthesis, computational modeling, bioassays) based on expertise.
- Data Sharing : Use cloud platforms (e.g., LabArchives) for real-time updates.
- Conflict Resolution : Establish protocols for reconciling contradictory findings (e.g., joint data review sessions).
Effective collaboration minimizes duplication and accelerates hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
